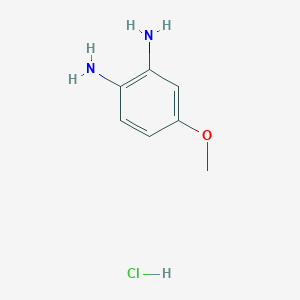

4-Methoxybenzol-1,2-diamin-hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 4-Methoxy-o-phenylenediamine hydrochloride , is an organic compound used as a reagent and catalyst in organic synthesis

Mode of Action

It is known to participate in reactions as an intramolecular hydrogen acceptor . It undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol .

Biochemical Pathways

It is used in the production of quinoxalines , which are heterocyclic compounds involved in various biological activities.

Pharmacokinetics

It is soluble in water, alcohols, and ketone solvents , which may influence its bioavailability.

Result of Action

Its reaction product, 4-methoxybenzene-1,2-diol, is formed through an acid-catalyzed reaction with glyoxal .

Biochemische Analyse

Biochemical Properties

4-Methoxybenzene-1,2-diamine hydrochloride is an intramolecular hydrogen acceptor and undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This reaction mechanism has been observed in urine samples

Molecular Mechanism

The molecular mechanism of 4-Methoxybenzene-1,2-diamine hydrochloride involves its role as an intramolecular hydrogen acceptor. It undergoes an acid-catalyzed reaction with glyoxal to form 4-methoxybenzene-1,2-diol . This suggests that it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in water, alcohol, and ketone solvents , it may be transported and distributed via these mediums.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzene-1,2-diamine hydrochloride typically involves the reduction of 4-nitroanisole followed by diazotization and subsequent reduction . The reaction conditions often include the use of reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 4-Methoxybenzene-1,2-diamine hydrochloride may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxalines.

Reduction: It can be reduced to form 4-methoxybenzene-1,2-diol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Quinoxalines.

Reduction: 4-Methoxybenzene-1,2-diol.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-o-phenylenediamine: Similar in structure but without the hydrochloride component.

4-Methoxy-1,2-diaminobenzene: Another closely related compound.

2-Amino-4-methoxyaniline: Shares similar functional groups.

Uniqueness

4-Methoxybenzene-1,2-diamine hydrochloride is unique due to its specific reactivity and stability in various chemical reactions. Its ability to form stable intermediates makes it valuable in synthetic chemistry and industrial applications .

Biologische Aktivität

4-Methoxybenzene-1,2-diamine hydrochloride, also known as 4-Methoxy-o-phenylenediamine hydrochloride, is an organic compound with notable applications in both chemistry and biology. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a methoxy group attached to a benzene ring with two amine groups positioned ortho to each other. Its molecular formula is CHClNO.

- CAS Number : 106658-14-4.

4-Methoxybenzene-1,2-diamine hydrochloride acts primarily as an intramolecular hydrogen acceptor , facilitating various biochemical reactions. It participates in acid-catalyzed reactions with glyoxal, leading to the formation of 4-methoxybenzene-1,2-diol. This reaction pathway is significant in synthesizing quinoxalines and other complex organic molecules.

Pharmacokinetics

- Solubility : The compound is soluble in water, alcohols, and ketone solvents, which influences its bioavailability and interaction with biological systems.

- Stability : It remains stable at room temperature, making it suitable for laboratory applications without extensive storage requirements.

Enzyme Interactions

Research indicates that 4-Methoxybenzene-1,2-diamine hydrochloride is utilized in studies focused on enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules aids in understanding enzymatic processes and the development of inhibitors.

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited, compounds structurally related to 4-Methoxybenzene-1,2-diamine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains .

Case Study 1: Synthesis and Biological Evaluation

A study published by the Royal Society of Chemistry highlighted the synthesis of various derivatives from 4-Methoxybenzene-1,2-diamine hydrochloride. These derivatives were evaluated for their biological activity against cancer cell lines. The findings revealed that certain derivatives displayed significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting lower toxicity towards normal cells .

Case Study 2: Toxicological Assessment

A comprehensive assessment indicated that 4-Methoxybenzene-1,2-diamine hydrochloride may present mutagenic properties under specific conditions. In vitro studies demonstrated its potential to induce DNA damage in human fibroblasts and rat hepatocytes. The compound was classified as a possible mutagenic substance based on its interaction with cellular DNA repair mechanisms .

| Property | Description |

|---|---|

| Molecular Weight | 174.64 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water, alcohols, and ketones |

| Stability | Stable at room temperature |

Eigenschaften

IUPAC Name |

4-methoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVLWGZLJFQYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59548-39-9 | |

| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC62971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.